2-chloro-3-((4-(chloromethyl)-1H-1,2,3-triazol-1-yl)methyl)pyridine
Overview
Description
2-chloro-3-((4-(chloromethyl)-1H-1,2,3-triazol-1-yl)methyl)pyridine is a complex organic compound that features a pyridine ring substituted with a chloromethyl group and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-3-((4-(chloromethyl)-1H-1,2,3-triazol-1-yl)methyl)pyridine typically involves multi-step organic reactions One common method involves the initial formation of the triazole ring through a cycloaddition reaction between an azide and an alkyneThe final step involves coupling the triazole moiety with the pyridine ring under specific reaction conditions, such as the use of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of reagents and solvents is also optimized to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-chloro-3-((4-(chloromethyl)-1H-1,2,3-triazol-1-yl)methyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its chemical properties.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminomethyl derivative, while coupling reactions could produce more complex aromatic compounds .
Scientific Research Applications
2-chloro-3-((4-(chloromethyl)-1H-1,2,3-triazol-1-yl)methyl)pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of new materials with unique electronic or optical properties.
Biological Research: It serves as a probe or ligand in studies involving biological macromolecules.
Mechanism of Action
The mechanism of action of 2-chloro-3-((4-(chloromethyl)-1H-1,2,3-triazol-1-yl)methyl)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary widely but often include key proteins involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
2-chloromethylpyridine: A simpler analog that lacks the triazole ring.
3-chloromethylpyridine: Another isomer with the chloromethyl group in a different position.
4-chloromethylpyridine: Similar to 2
Properties
IUPAC Name |
2-chloro-3-[[4-(chloromethyl)triazol-1-yl]methyl]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2N4/c10-4-8-6-15(14-13-8)5-7-2-1-3-12-9(7)11/h1-3,6H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSNKOIQMSKCAJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)CN2C=C(N=N2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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